What are the properties of m-PEG9-Br?
What are the properties of m-PEG9-Br?
An In-depth Technical Guide to m-PEG9-Br
Introduction
m-PEG9-Br, also known as Methoxy-PEG9-Bromide, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It is a specialized chemical reagent widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical development. Structurally, it consists of a methoxy-terminated chain of nine ethylene (B1197577) glycol units, with a bromide group at the other end. This bifunctional nature allows it to act as a flexible, hydrophilic spacer, covalently linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other substrates or surfaces.[1][2] The bromide atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation.[1] The PEG chain itself imparts increased aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1][3][4]
Physicochemical Properties
The key physicochemical properties of m-PEG9-Br are summarized in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents, selecting appropriate solvents, and establishing proper storage conditions.
| Property | Value | Source(s) |
| Chemical Name | 28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane | [2] |
| Molecular Formula | C₁₉H₃₉BrO₉ | [1][2] |
| Molecular Weight (MW) | 491.4 g/mol | [1][2] |
| CAS Number | 125562-30-3 | [1] |
| Purity | ≥95% - 98% | [1][2] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C, keep in dry and avoid sunlight | [1][2] |
| Shipping Condition | Ambient Temperature | [1] |
Chemical Reactivity and Applications
The primary utility of m-PEG9-Br stems from its reactive bromide group. Bromide is an effective leaving group, making the terminal carbon susceptible to attack by nucleophiles such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH) found on biomolecules and other chemical entities. This reaction, a nucleophilic substitution, results in the formation of a stable covalent bond and the displacement of the bromide ion.
The monodisperse nature of the nine-unit PEG chain is a significant advantage in drug development. Unlike polydisperse PEGs, which have a range of molecular weights, monodisperse linkers are pure compounds with a precise length and mass.[3] This uniformity is critical for creating homogenous drug conjugates, which can lead to more predictable pharmacological behavior and a simplified regulatory approval process.[3]
Key applications include:
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PEGylation of Small Molecules: Attaching m-PEG9-Br to small molecule drugs can increase their molecular weight and hydrodynamic volume.[3] This modification can alter biodistribution, improve oral bioavailability, and decrease renal clearance, thereby extending the drug's circulation half-life.[3][] The hydrophilic PEG chain also enhances the solubility of hydrophobic drugs in aqueous media.[1]
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Antibody-Drug Conjugates (ADCs): PEG linkers are used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and stability, and potentially reduce its immunogenicity.[4]
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PROTAC Development: In the field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are used to connect a target-binding ligand and an E3 ligase ligand. Optimizing the linker length is crucial for the efficacy of the resulting PROTAC.[6]
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Surface Modification: The reactive nature of m-PEG9-Br allows it to be used for modifying the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and circulation time.[4]
Logical Workflow: Improving Drug Properties via PEGylation
The diagram below illustrates the conceptual benefit of using a PEG linker like m-PEG9-Br to enhance the therapeutic properties of a small molecule drug.
Caption: Logical flow demonstrating the enhancement of drug properties through PEGylation.
Experimental Protocols
While specific, detailed protocols are highly dependent on the substrate being modified, a general methodology for the conjugation of a biomolecule (e.g., a protein with an available amine or thiol group) with m-PEG9-Br can be outlined. This serves as a foundational guide for researchers.
General Protocol for Bioconjugation with m-PEG9-Br
This protocol describes a conceptual workflow for reacting a nucleophile-containing molecule with m-PEG9-Br.
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Reagent Preparation:
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Dissolve the substrate molecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a pH of 7.4-8.5). The concentration will depend on the specific substrate.
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Dissolve m-PEG9-Br in a compatible, anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[1]
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-
Conjugation Reaction:
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Add a calculated molar excess of the m-PEG9-Br stock solution to the buffered solution of the substrate. The optimal molar ratio (e.g., 5:1, 10:1, 20:1 of PEG:substrate) must be determined empirically.
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Allow the reaction to proceed for a set duration (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 4°C). The reaction progress can be monitored using techniques like HPLC or SDS-PAGE.
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-
Purification:
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Once the reaction is complete, remove the unreacted m-PEG9-Br and other byproducts.
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Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the resulting conjugate.
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-
Characterization and Analysis:
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Confirm the successful conjugation and purity of the final product.
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Techniques such as MALDI-TOF mass spectrometry can be used to verify the mass of the conjugate, confirming the addition of the PEG chain.
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HPLC can be used to assess the purity of the final product.
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Functional assays should be performed to ensure that the biological activity of the substrate molecule is retained after PEGylation.
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The following diagram visualizes this generalized experimental workflow.
Caption: Generalized experimental workflow for a bioconjugation reaction using m-PEG9-Br.
References
- 1. m-PEG9-bromide, 125562-30-3 | BroadPharm [broadpharm.com]
- 2. mPEG9-Br | CAS:125562-30-3 | Biopharma PEG [biochempeg.com]
- 3. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
